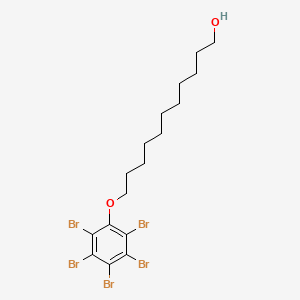
11-(Pentabromophenoxy)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Pentabromophenoxy)undecan-1-ol is a brominated organic compound with the molecular formula C17H24Br5O2. This compound is characterized by the presence of a pentabromophenoxy group attached to an undecanol chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pentabromophenoxy)undecan-1-ol typically involves the reaction of 11-bromo-1-undecanol with pentabromophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(Pentabromophenoxy)undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-(Pentabromophenoxy)undecanal or 11-(Pentabromophenoxy)undecanoic acid.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of 11-(Pentabromophenoxy)undecylamine or other substituted derivatives.
Scientific Research Applications
11-(Pentabromophenoxy)undecan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential therapeutic applications of brominated compounds.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-(Pentabromophenoxy)undecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
11-Bromo-1-undecanol: A precursor in the synthesis of 11-(Pentabromophenoxy)undecan-1-ol.
Pentabromophenol: Another brominated compound with similar properties.
11-(Tetrabromophenoxy)undecan-1-ol: A less brominated analog.
Uniqueness
This compound is unique due to the presence of five bromine atoms, which impart distinct chemical and physical properties. This high degree of bromination makes it particularly useful in applications requiring strong interactions with molecular targets.
Properties
CAS No. |
281654-33-9 |
|---|---|
Molecular Formula |
C17H23Br5O2 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
11-(2,3,4,5,6-pentabromophenoxy)undecan-1-ol |
InChI |
InChI=1S/C17H23Br5O2/c18-12-13(19)15(21)17(16(22)14(12)20)24-11-9-7-5-3-1-2-4-6-8-10-23/h23H,1-11H2 |
InChI Key |
NDJVFGICPDKJQV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


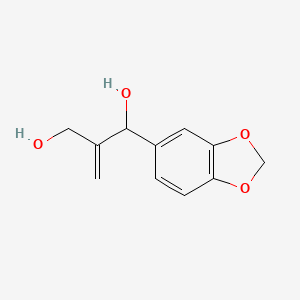


![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
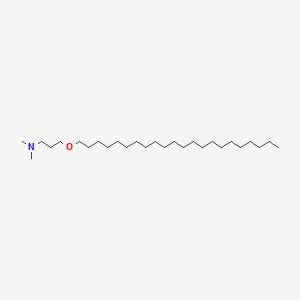
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
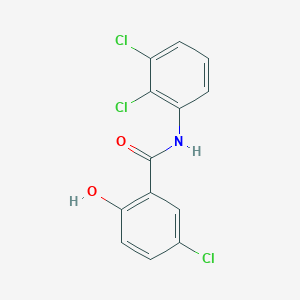
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
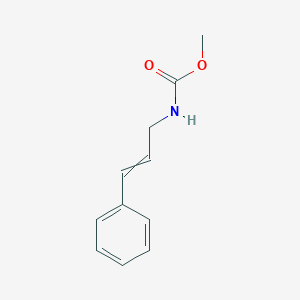
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
